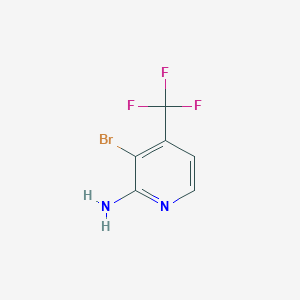
3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
“3-Bromo-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of “3-Bromo-4-(trifluoromethyl)pyridin-2-amine” is C6H4BrF3N2 . This compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a bromo group at the 3rd position, a trifluoromethyl group at the 4th position, and an amine group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research on 3-Bromo-4-(trifluoromethyl)pyridin-2-amine focuses on its utility in synthesizing complex molecules through various chemical reactions. For example, the compound has been employed in the deprotonative coupling of pyridines with aldehydes, demonstrating the functionalization of pyridine derivatives under ambient conditions. This process is facilitated by an amide base generated in situ, illustrating the compound's role in synthesizing novel structures with potential applications in pharmaceuticals and materials science (Shigeno et al., 2019).
Catalysis and Synthesis Enhancement
Another area of application is in catalysis, where 3-Bromo-4-(trifluoromethyl)pyridin-2-amine derivatives have been synthesized via Suzuki cross-coupling reactions. These reactions produce novel pyridine derivatives, which are further investigated for their quantum mechanical properties and biological activities, including antimicrobial and antithrombolytic effects. Such studies highlight the compound's versatility in synthesizing new materials with significant biological activities (Ahmad et al., 2017).
Material Science and Biological Activity
The compound's derivatives have been explored for their potential in material science and as biological agents. For instance, detailed quantum mechanical investigations reveal insights into the molecular properties that could inform their use in liquid crystals and other advanced materials. Concurrently, the biological activity assessments of these derivatives offer a glimpse into their potential therapeutic applications, showcasing a multifaceted approach to leveraging this chemical for various scientific advancements (Gulraiz Ahmad et al., 2017).
Advanced Organic Synthesis
Further exploration into the synthetic versatility of 3-Bromo-4-(trifluoromethyl)pyridin-2-amine reveals its involvement in complex organic syntheses, such as the creation of highly functionalized pyrroles. These syntheses highlight innovative approaches to chemical synthesis, leveraging the unique reactivity of the compound to produce materials with potential applications in drug development and organic electronics (Aquino et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUIKQXADNCVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



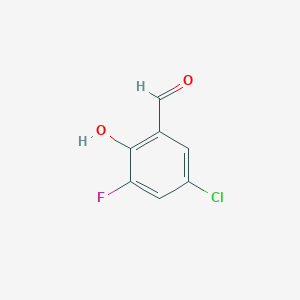
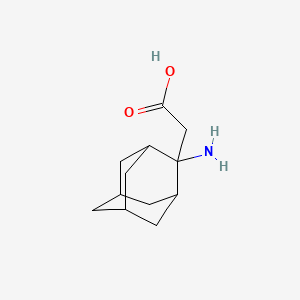
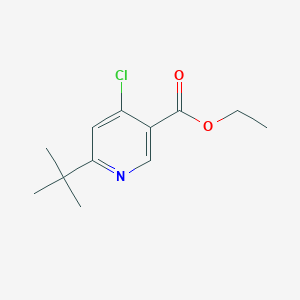
![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)
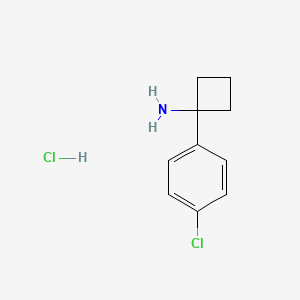
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
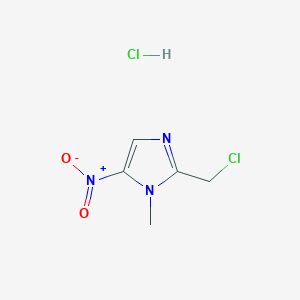
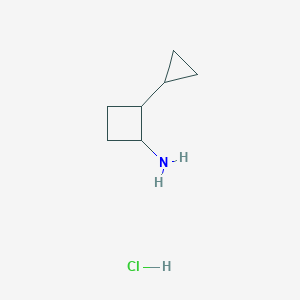
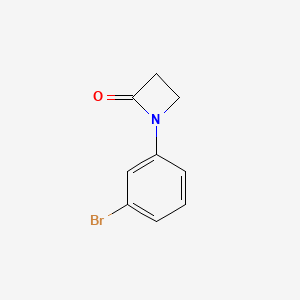
![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
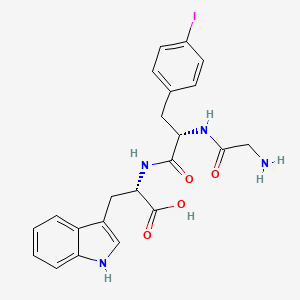
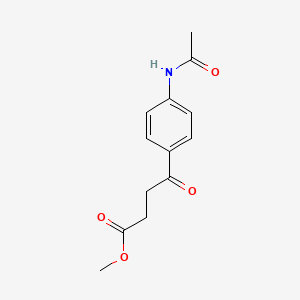
![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)